Diethoxymethyl((1-methylvinyl)oxy)silane
Description
Classification and Chemical Context within Organosilanes
Diethoxymethyl((1-methylvinyl)oxy)silane is classified as a multifunctional organosilane. Organosilanes are a class of compounds characterized by the presence of at least one carbon-silicon (C-Si) bond. ontosight.ai These compounds serve as foundational materials in a wide array of industrial applications, including the synthesis of silicones, as coupling agents to enhance adhesion between different materials, and in the production of sealants. ontosight.aisigmaaldrich.comresearchgate.net
The structure of this compound, as its name implies, consists of a central silicon atom bonded to four distinct groups: a methyl group (-CH₃), two ethoxy groups (-OCH₂CH₃), and an isopropenyloxy group (-O-C(CH₃)=CH₂), also known as a (1-methylvinyl)oxy group. ontosight.aichemnet.com This specific combination of functional groups places it into two significant subclasses of organosilicon chemistry:
Alkoxysilanes: The presence of two ethoxy groups makes it an alkoxysilane. These hydrolyzable groups can react with water to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds. researchgate.netspast.org This reactivity is fundamental to their use as crosslinking agents and adhesion promoters. researchgate.netspast.org
Silyl (B83357) Enol Ethers: The isopropenyloxy group attached to the silicon atom defines the compound as a silyl enol ether. ontosight.ai Silyl enol ethers are a class of organosilicon compounds with the general functional group R₃Si−O−CR=CR₂. wikipedia.org They are recognized as important and versatile intermediates in modern organic synthesis. wikipedia.orgacs.org
The molecule's architecture, featuring both hydrolyzable ethoxy groups and a reactive vinyl moiety within the silyl enol ether structure, suggests its potential as a hybrid reagent. ontosight.ai The vinyl group, for instance, makes the compound suitable for various chemical transformations, such as hydrosilylation reactions. ontosight.ai
| Property | Value | Reference |
|---|---|---|
| CAS Number | 80228-89-3 | chemnet.com |
| Molecular Formula | C₈H₁₈O₃Si | chemnet.com |
| Molecular Weight | 202.31 g/mol | chemnet.com |
| Boiling Point | 181.1°C at 760 mmHg | chemnet.com |
| Flash Point | 63.3°C | chemnet.com |
| Vapour Pressure | 1.18 mmHg at 25°C | chemnet.com |
Academic Significance and Research Trajectory of Silyl Enol Ethers and Organosilanes
The academic interest in compounds like this compound stems from the well-established significance and ongoing research into its constituent chemical classes: organosilanes and silyl enol ethers.
Organosilanes: The research trajectory for organosilanes has been marked by their emergence as highly practical and advantageous reagents in synthetic chemistry. sigmaaldrich.com A major area of focus is their application in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling. researchgate.net These reactions have become viable and attractive alternatives to traditional methods that use organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagents. sigmaaldrich.comacs.org The advantages of organosilanes in this context are significant: they are generally stable, less toxic, and the silicon-containing byproducts are often non-toxic and easily removed. sigmaaldrich.comorganicreactions.org
Ongoing research seeks to broaden the scope and efficiency of these coupling reactions. A key development has been the move away from requiring stoichiometric amounts of fluoride (B91410) for activation, which can be a drawback. acs.org The development of "fluoride-free" activation methods, often utilizing organosilanols and mild basic conditions, represents a significant advancement in making these reactions more practical and environmentally benign. acs.org Furthermore, organosilanes are central to materials science, where research continues to explore their use in creating advanced polymers, coatings with enhanced corrosion resistance, and functional nanomaterials. ontosight.airesearchgate.net
Silyl Enol Ethers: Silyl enol ethers are cornerstone intermediates in organic synthesis, valued for their role as stable and mild nucleophiles. wikipedia.orgrsc.org Their primary academic significance lies in their utility for forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. wikipedia.org They are key reactants in a multitude of named reactions, including the Mukaiyama aldol (B89426) addition and Michael reactions. wikipedia.org
The research trajectory for silyl enol ethers is dynamic, with a strong emphasis on developing novel methods for their regio- and stereoselective synthesis. organic-chemistry.orgnih.gov Precise control over the geometry (E/Z configuration) of the double bond is crucial as it often dictates the stereochemical outcome of subsequent reactions. acs.orgacs.org Recent research highlights include:
Visible-light-induced synthesis: New, mild methods using visible light to mediate the stereoselective formation of silyl enol ethers from acylsilanes and α,β-unsaturated ketones. acs.orgacs.org
Catalytic remote functionalization: The use of nickel catalysis to achieve Z-selective synthesis of silyl enol ethers by "walking" a catalyst down a carbon chain from a distant olefin. nih.govacs.org
Iron-catalyzed dicarbofunctionalization: Expanding the traditional reactivity of silyl enol ethers from simple monofunctionalization to the addition of two different carbon groups in a single step. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
80228-89-3 |
|---|---|
Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
diethoxy-methyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C8H18O3Si/c1-6-9-12(5,10-7-2)11-8(3)4/h3,6-7H2,1-2,4-5H3 |
InChI Key |
FKWSQCANSFMDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)OC(=C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Diethoxymethyl 1 Methylvinyl Oxy Silane
Reactivity Profile of the (1-methylvinyl)oxy Moiety
The (1-methylvinyl)oxy group, also known as the isopropenyloxy group, is a type of vinyl ether. Vinyl ethers are known for their susceptibility to electrophilic attack at the double bond due to the electron-donating effect of the oxygen atom. This high reactivity makes them valuable intermediates in various organic transformations. ontosight.ai
The reactivity of the (1-methylvinyl)oxy moiety in Diethoxymethyl((1-methylvinyl)oxy)silane is characterized by several key reaction types:
Hydrosilylation: The vinyl group can readily undergo hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, such as those containing platinum or rhodium. acs.org The hydrosilylation of vinyl-substituted silsesquioxanes has been studied, and the reaction rate is influenced by the structure of the silsesquioxane and the nature of the hydrosilane. acs.org
Polymerization: Vinyl ethers can undergo cationic polymerization initiated by a variety of catalysts. acs.orgacs.org For instance, the polymerization of tert-butyl vinyl ether can be initiated by hydrosilanes in the presence of a triruthenium carbonyl cluster catalyst. acs.org This suggests that this compound could potentially be used as a monomer or co-monomer in the synthesis of polymers with silyl (B83357) ether side chains.
Silyl-Heck Reaction: While not a direct reaction of the (1-methylvinyl)oxy group itself, the synthesis of related vinyl silyl ethers can be achieved through the silyl-Heck reaction, which provides a route to these compounds with high regio- and geometric selectivity. organic-chemistry.orgnih.gov
The reactivity of the vinyl group is a key feature that allows for the incorporation of this silane (B1218182) into various organic and polymeric structures.
Hydrolytic Stability and Condensation Behavior of Alkoxysilane Groups
The diethoxymethylsilyl group in this compound is susceptible to hydrolysis, a reaction in which the ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH) in the presence of water. This is a common characteristic of alkoxysilanes. The resulting silanol (B1196071) groups are unstable and tend to undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or a cross-linked network. researchgate.netcsic.esresearchgate.net
The rate of hydrolysis and condensation is influenced by several factors, including pH, water concentration, and the presence of catalysts. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral conditions. afinitica.com The structure of the silane also plays a significant role; for example, methacryloyloxymethylalkoxysilanes have shown exceptionally high reactivity in hydrolysis and condensation compared to related propyl-substituted silanes. afinitica.com
Table 1: General Factors Influencing Hydrolysis and Condensation of Alkoxysilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | Increased under acidic or basic conditions | Dependent on pH and silanol concentration |
| Water Concentration | Increases with higher water concentration | Can be influenced by water concentration |
| Catalysts | Accelerated by acid or base catalysts | Accelerated by various catalysts |
| Solvent | Can influence reaction rates | Can influence reaction rates |
| Steric Hindrance | Decreases with bulkier substituents | Decreases with bulkier substituents |
This table presents general trends for alkoxysilanes and is for illustrative purposes.
Reaction Pathways Involving the Silicon-Carbon and Silicon-Oxygen Bonds
The silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds in this compound exhibit different reactivities.
The Si-C bond between the silicon atom and the methyl group is generally stable and less prone to cleavage under typical reaction conditions. However, the Si-O-C linkage of the (1-methylvinyl)oxy group is a silyl enol ether. Silyl enol ethers are known to be sensitive to hydrolysis, which cleaves the Si-O bond to yield a carbonyl compound (in this case, acetone) and a silanol. wikipedia.org
The Si-O-C bonds of the ethoxy groups are the primary sites of reaction during hydrolysis and condensation, as discussed in the previous section. The cleavage of these bonds is the initial step in the formation of siloxane networks.
The reaction pathways can be summarized as follows:
Hydrolysis of ethoxy groups: The Si-OEt bonds react with water to form Si-OH groups and ethanol (B145695).
Condensation of silanols: The Si-OH groups react with each other or with remaining Si-OEt groups to form Si-O-Si linkages and water or ethanol.
Hydrolysis of the silyl enol ether: The Si-O-C(vinyl) bond can be cleaved by water, particularly under acidic conditions, to generate a silanol and acetone (B3395972).
The relative rates of these pathways will depend on the specific reaction conditions.
Polymerization and Cross-linking Mechanisms of this compound
This compound can participate in polymerization and cross-linking through two main mechanisms, corresponding to its two reactive functional groups.
Polymerization via the Vinyl Group: The (1-methylvinyl)oxy group can undergo polymerization, most commonly through a cationic mechanism. As seen with other vinyl ethers, this can be initiated by various catalysts to form a polymer backbone with pendant diethoxymethylsilyl groups. acs.orgacs.org These pendant groups can then be used for subsequent cross-linking reactions. Vinyl ether-modified poly(hydrogen silsesquioxanes) have been prepared via hydrosilylation, resulting in materials with potential applications as dielectrics. rsc.org
Cross-linking via the Alkoxysilane Group: The diethoxymethylsilyl moiety can undergo hydrolysis and condensation to form a cross-linked siloxane network. This process is the basis for the curing of many silicone-based materials. researchgate.net If the vinyl groups have been polymerized first, the subsequent hydrolysis and condensation of the pendant silyl ether groups will lead to a cross-linked polymer network.
The dual functionality of this molecule allows for the formation of hybrid organic-inorganic polymers. For example, a linear polymer could first be formed through the vinyl groups, and then this polymer could be cross-linked by the hydrolysis and condensation of the silane moieties.
Stereochemical Aspects of Reactions Involving the Vinyl Group
The stereochemistry of reactions involving the vinyl group of this compound is an important consideration, particularly in reactions such as hydrosilylation. The addition of the Si-H bond across the double bond can, in principle, lead to different stereoisomers.
In the hydrosilylation of vinyl-substituted open-cage silsesquioxanes, the use of platinum catalysts generally leads to the exclusive formation of the β-isomer (anti-Markovnikov addition) with high selectivity. acs.org Rhodium catalysts, on the other hand, can be less selective, leading to a mixture of α and β products. acs.org The stereoselectivity of the hydrosilylation of vinyl ethers can be high, often leading to the formation of the E-isomer.
The silyl-Heck reaction, a method for synthesizing vinyl silyl ethers, is noted for its complete regiomeric and geometric selectivity, providing a route to trans-vinyl silyl ethers. organic-chemistry.orgnih.gov While this is a synthetic route to similar compounds rather than a reaction of this compound itself, it highlights the potential for high stereocontrol in reactions involving vinyl silane derivatives.
In electrophilic additions to vinyl silanes, the reaction often proceeds in a way that leads to the retention of the alkene geometry in the final product. chemtube3d.com The stereochemical outcome of reactions involving the vinyl group is therefore highly dependent on the specific reaction type and the catalyst employed.
Advanced Spectroscopic and Structural Characterization of Diethoxymethyl 1 Methylvinyl Oxy Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Diethoxymethyl((1-methylvinyl)oxy)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR studies provides a complete picture of its covalent framework.
¹H and ¹³C NMR Analysis of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The ethoxy groups will display a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from spin-spin coupling. The methyl group directly attached to the silicon atom (Si-CH₃) will appear as a singlet. The (1-methylvinyl)oxy moiety will present two singlets for the terminal vinylic protons (=CH₂) and a singlet for the methyl group attached to the vinylic carbon (-C(CH₃)=).
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct resonance. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons bonded to oxygen appearing at lower fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH₃ | ~0.2 | ~-5 |
| Si-O-CH₂-CH₃ | ~3.8 (quartet) | ~58 |
| Si-O-CH₂-CH₃ | ~1.2 (triplet) | ~18 |
| O-C(CH₃)=CH₂ | ~2.0 (singlet) | ~24 |
| O-C(CH₃)=CH₂ | ~4.2 (singlet), ~4.0 (singlet) | ~155 |
| O-C(CH₃)=CH₂ | ~85 |
Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.
²⁹Si NMR Spectroscopy for Silicon Environment Characterization
²⁹Si NMR spectroscopy is a powerful technique for probing the local electronic environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to one methyl group and three oxygen atoms (two from the ethoxy groups and one from the vinyloxy group). This places the silicon in a T-type environment (RSi(OR')₃). The specific chemical shift will be influenced by the electronic effects of the methyl and (1-methylvinyl)oxy groups. Based on data for related alkoxysilanes, the ²⁹Si chemical shift is predicted to be in the range of -40 to -60 ppm (relative to tetramethylsilane). researchgate.netnist.govunige.ch This downfield shift compared to silanes with more alkyl substituents is due to the deshielding effect of the electronegative oxygen atoms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its structure. Key vibrational modes include:
Si-O-C stretching: Strong bands are anticipated in the region of 1050-1100 cm⁻¹, which are characteristic of the asymmetric stretching of the Si-O-C linkage. researchgate.net
C-H stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region.
C=C stretching: A band of medium intensity around 1645 cm⁻¹ is expected for the stretching vibration of the vinylic C=C double bond.
Si-CH₃ vibrations: A characteristic deformation band for the Si-CH₃ group should be observable around 1260 cm⁻¹. researchgate.net
Raman spectroscopy, which is particularly sensitive to non-polar bonds, will complement the IR data. The C=C stretching vibration is expected to give a strong signal in the Raman spectrum. The symmetric Si-O-C stretching vibrations, which are often weak in the IR, may be more prominent in the Raman spectrum.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |
| C=C stretch | ~1645 | IR, Raman |
| Si-CH₃ deformation | ~1260 | IR |
| Si-O-C stretch (asymmetric) | 1050-1100 | IR |
Note: These are predicted values based on known group frequencies.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), although it may be of low intensity due to the lability of the Si-O bonds.
The fragmentation pattern is expected to be dominated by cleavages of the bonds alpha to the silicon and oxygen atoms. Common fragmentation pathways would include:
Loss of an ethoxy group (-OC₂H₅): This would result in a prominent peak at [M - 45]⁺.
Loss of a methyl group (-CH₃): A peak at [M - 15]⁺ would be observed.
Cleavage of the Si-O bond of the vinyloxy group: This could lead to various fragment ions corresponding to the diethoxymethylsilyl cation and the (1-methylvinyl)oxy radical or cation.
Rearrangement reactions: McLafferty-type rearrangements involving the ethoxy groups are also possible.
The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. As this compound is likely a liquid at room temperature, obtaining single crystals of the parent compound for X-ray diffraction analysis would be challenging.
Theoretical and Computational Chemistry Applied to Diethoxymethyl 1 Methylvinyl Oxy Silane
Electronic Structure Calculations (e.g., DFT) for Molecular Properties and Reactivity Prediction
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of Diethoxymethyl((1-methylvinyl)oxy)silane. These calculations provide a detailed picture of the electron distribution within the molecule, which in turn governs its geometry, stability, and reactivity.
DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger triple-zeta sets), are commonly used to optimize the molecular geometry of similar silane (B1218182) compounds. nih.gov For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.
From the optimized geometry, a wealth of molecular properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity. In silyl (B83357) enol ethers, the HOMO is typically localized on the carbon-carbon double bond, indicating its nucleophilic character. The LUMO, conversely, would indicate sites susceptible to nucleophilic attack.
Furthermore, DFT calculations can determine the electrostatic potential (ESP) mapped onto the electron density surface. This provides a visual guide to the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the ethoxy and vinyloxy groups would exhibit negative potential, while the silicon atom and the protons of the methyl and ethoxy groups would show positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.
Reactivity descriptors, derived from conceptual DFT, can also be calculated to provide a more quantitative measure of reactivity. These include chemical potential, hardness, and the Fukui function, which identifies the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's kinetic stability. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
| Partial Charge on Si | +1.5 e | Suggests a significant electrophilic character at the silicon center. |
| Partial Charge on Cα | -0.4 e | Highlights the nucleophilic nature of the α-carbon of the enol ether. |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar silyl enol ethers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of reactions involving silyl enol ethers like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that control the reaction rate and outcome.
A prominent reaction of silyl enol ethers is their use as nucleophiles in reactions such as aldol (B89426) additions (the Mukaiyama aldol reaction) and Michael additions. acs.org Computational studies on these reactions would involve locating the transition state structures for the key bond-forming steps. For example, in a Lewis acid-catalyzed aldol reaction with an aldehyde, DFT calculations can model the coordination of the Lewis acid to the aldehyde, followed by the nucleophilic attack of the silyl enol ether's double bond. acs.org
The calculated activation energies for different possible pathways (e.g., syn vs. anti addition) can explain and predict the stereoselectivity of the reaction. acs.org Similarly, the influence of the solvent can be incorporated into these models using implicit or explicit solvent models, providing a more realistic picture of the reaction in a condensed phase.
Computational studies have also been instrumental in understanding more complex, metal-catalyzed reactions involving silyl enol ethers. nih.govresearchgate.netnih.gov For instance, in a nickel-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the role of the catalyst and ligands in promoting the desired transformation. nih.gov
Table 2: Hypothetical Calculated Activation Energies for a Mukaiyama Aldol Reaction
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Lewis Acid Coordination | 2.5 | Initial binding of the catalyst to the aldehyde. |
| C-C Bond Formation (syn) | 12.8 | Transition state leading to the syn-aldol product. |
| C-C Bond Formation (anti) | 14.2 | Transition state leading to the anti-aldol product. |
| Silyl Group Transfer | 5.1 | Intramolecular transfer of the silyl group to the newly formed alkoxide. |
Note: These values are illustrative and represent typical energy barriers found in computational studies of similar reactions.
Conformational Analysis and Energy Landscape Studies
The flexibility of this compound, particularly around the Si-O and C-O single bonds, gives rise to multiple possible conformations. acs.orgresearchgate.net Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the dominant conformation can significantly influence the molecule's reactivity and physical properties. nih.gov
Conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. This can be done using molecular mechanics force fields for a quick initial scan, followed by higher-level DFT calculations for more accurate energies of the low-energy conformers. nih.gov
For this compound, the key dihedral angles to consider would be around the Si-O(ethoxy), O-C(ethyl), Si-O(vinyloxy), and O-C(vinyl) bonds. The results of such a study would be an energy landscape, showing the various low-energy conformers as minima on the potential energy surface and the transition states connecting them. chemrxiv.org
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative free energies. This information is critical for interpreting experimental data, such as NMR spectra, where the observed chemical shifts are often a population-weighted average of the shifts of the individual conformers. nih.gov
Table 3: Hypothetical Relative Energies of Low-Energy Conformers
| Conformer | Dihedral Angle (C-O-Si-O) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| A | 180° (anti) | 0.00 | 75% |
| B | 60° (gauche) | 0.85 | 20% |
| C | -60° (gauche) | 0.85 | 5% |
Note: This table presents a simplified, hypothetical scenario to illustrate the outcome of a conformational analysis.
Simulation of Intermolecular Interactions in Condensed Phases
To understand the behavior of this compound in a liquid or solution, it is necessary to go beyond the single-molecule picture and simulate the interactions between multiple molecules. Molecular dynamics (MD) simulations are a powerful technique for this purpose. acs.org
In an MD simulation, a system of many molecules is modeled over time, with their motions governed by a force field that describes the intra- and intermolecular forces. These forces include van der Waals interactions and electrostatic interactions between the partial charges on the atoms. mdpi.com
For this compound, MD simulations could be used to predict various bulk properties, such as density, viscosity, and diffusion coefficients. They can also provide detailed information about the local structure of the liquid, for example, by calculating radial distribution functions (RDFs). The RDF for the silicon-oxygen distance, for instance, would reveal the average separation and coordination of these atoms between neighboring molecules.
Furthermore, MD simulations are invaluable for studying the interaction of this compound with other substances, such as solvents or surfaces. acs.orgresearchgate.net For example, simulating the molecule at the interface with a silica (B1680970) surface could elucidate the mechanism of its adsorption and the orientation it adopts, which is relevant for applications in surface modification and materials science. acs.org
Table 4: Hypothetical Intermolecular Interaction Energies
| Interaction Type | Average Energy (kcal/mol) | Significance |
| van der Waals | -2.5 | Contributes to the overall cohesion of the liquid. |
| Electrostatic | -1.8 | Arises from the polar nature of the Si-O and C-O bonds. |
| Total Intermolecular | -4.3 | Determines the liquid's bulk properties like boiling point. |
Note: The values are hypothetical and intended to illustrate the types of data obtained from simulations of intermolecular interactions.
Applications of Diethoxymethyl 1 Methylvinyl Oxy Silane in Advanced Materials Science and Synthetic Chemistry
Precursor for the Synthesis of Silicone Resins and Elastomers
Diethoxymethyl((1-methylvinyl)oxy)silane serves as a crucial building block in the synthesis of sophisticated silicone resins and elastomers. Its bifunctional nature allows it to act as both a chain extender and a crosslinking agent, offering precise control over the final polymer architecture and properties.
The synthesis of silicone polymers, or polysiloxanes, often involves two primary reaction types for which this precursor is well-suited:
Hydrolysis and Condensation: The diethoxy groups attached to the silicon atom are susceptible to hydrolysis in the presence of water, forming reactive silanol (B1196071) (Si-OH) intermediates. These silanols can then undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of silicone polymers. This process can be catalyzed by acids or bases.
Hydrosilylation (Addition Cure): The (1-methylvinyl)oxy group provides a site for platinum-catalyzed hydrosilylation. This is a highly efficient addition reaction where a silicon-hydride (Si-H) bond from another molecule adds across the vinyl double bond. This reaction is fundamental to many "addition-cure" silicone systems, allowing for the formation of cross-links between polymer chains without generating byproducts. scispace.com
By incorporating this compound into a polymerization reaction, manufacturers can modulate key properties of the resulting silicone resins and elastomers. For instance, it can be used to control the structural framework of room-temperature vulcanized (RTV) silicone rubbers. scispace.com The vinyl functionality allows for targeted crosslinking, which enhances the mechanical properties, such as tensile strength and tear resistance, and improves the thermal stability of the cured elastomer. Methods have been developed to produce alkoxy-terminated polysiloxanes using vinyl silicone oils and alkoxy hydrosilanes, resulting in products with stable viscosity suitable for various RTV silicone rubbers. scispace.com
Table 1: Role of Functional Groups in Silicone Synthesis
| Functional Group | Chemical Moiety | Primary Role in Polymerization | Effect on Final Product |
|---|---|---|---|
| Diethoxy | -Si(OCH₂CH₃)₂ | Forms siloxane (Si-O-Si) backbone via hydrolysis and condensation. | Determines the core polymer structure and flexibility. |
Development of Organic-Inorganic Hybrid Materials and Composites
Organic-inorganic hybrid (OIH) materials, which combine the distinct properties of organic polymers and inorganic solids at the molecular level, represent a frontier in materials science. mdpi.comnih.gov this compound is an ideal precursor for creating Class II hybrids, where the organic and inorganic phases are linked by strong covalent bonds. nih.gov
The synthesis of these hybrids is often accomplished through the sol-gel process. mdpi.commdpi.com In a typical synthesis involving this silane (B1218182):
The inorganic network is formed through the hydrolysis and condensation of the diethoxy groups, creating a silica-like (SiO₂) matrix. This process transforms the molecular precursor from a solution ('sol') into a solid network ('gel'). nih.gov
The organic component , represented by the (1-methylvinyl)oxy group, remains covalently bonded to the silicon atoms of the inorganic network. This pendant vinyl group can then be used to polymerize or graft organic chains, effectively weaving an organic polymer through the inorganic matrix.
This approach allows for the creation of materials with tunable properties. The inorganic silica (B1680970) network provides mechanical strength, thermal stability, and rigidity, while the organic component can impart flexibility, toughness, and specific chemical functionalities. For example, novel hybrid coating materials have been developed by reacting amino silanes with renewable resources like soybean oil through an in-situ sol-gel technique, demonstrating the versatility of using functional silanes to create crosslinked hybrid structures. rsc.org Similarly, other functional silanes, such as those with epoxy groups, have been used with polyetheramines to synthesize OIHs for sensing applications. nih.gov The use of this compound allows for the incorporation of a vinyl-reactive site, enabling subsequent polymerization reactions to build the organic phase.
Role in the Formation of Silica Nanoparticles for Catalysis and Other Fields
This compound can serve as a precursor for producing functionalized silica nanoparticles (SNPs), particularly Organically Modified Silica (ORMOSIL) nanoparticles. mdpi.com The formation of these nanoparticles typically follows a sol-gel route, such as the Stöber method, where the hydrolysis and condensation of an alkoxysilane precursor are carefully controlled to yield monodisperse spherical particles. nih.gov
When this compound is used as the precursor, the process results in SNPs whose surfaces are decorated with reactive (1-methylvinyl)oxy groups. mdpi.com The general mechanism involves:
Hydrolysis: The ethoxy groups on the silane react with water to form silanol groups (Si-OH). nih.gov
Condensation & Nucleation: These silanol groups condense with each other, releasing water or ethanol (B145695) to form Si-O-Si bonds. This leads to the formation of small oligomeric species that act as nuclei. researchgate.net
Particle Growth: The nuclei grow as more hydrolyzed silane monomers and oligomers condense onto their surface, eventually forming stable, spherical nanoparticles. nih.gov
The resulting vinyl-functionalized SNPs are highly valuable platforms for further modification. The vinyl groups on the surface can participate in a variety of subsequent chemical reactions, making them useful in fields like:
Catalysis: The nanoparticles can serve as high-surface-area supports for catalytic metals. The organic vinyl groups can be modified to anchor catalytic complexes.
Composites: These functionalized SNPs can be incorporated as fillers into polymer matrices. The surface vinyl groups can co-polymerize with the matrix, leading to strong covalent bonding at the particle-polymer interface and significantly enhancing the mechanical and thermal properties of the composite material. researchgate.net
Biomedical Applications: The ability to functionalize the surface allows for the attachment of biomolecules for applications in drug delivery and biomedical imaging. nih.gov
Research on the closely related vinyltrimethoxysilane (B1682223) (VTMS) has demonstrated the successful preparation of mesoporous vinyl silica nanoparticles, where the vinyl groups are accessible within the pores, further expanding their potential applications. mdpi.com
Application as a Coupling Agent or Adhesion Promoter in Surface Modification
This compound is a classic example of a bifunctional silane coupling agent, designed to create a durable "molecular bridge" between an inorganic substrate and an organic polymer matrix. sisib.comdakenchem.com This function is critical in adhesives, sealants, coatings, and filled polymer composites.
The mechanism of action involves its two distinct reactive ends: dakenchem.comspecialchem.com
Inorganic-Reactive End (Diethoxysilyl group): In the presence of moisture, the ethoxy groups hydrolyze to form silanol groups. These silanols can then condense with hydroxyl groups present on the surface of many inorganic materials (e.g., glass, metals, silica, alumina) to form strong, covalent oxane bonds (e.g., Si-O-Metal). sisib.comspecialchem.com
Organic-Reactive End ((1-Methylvinyl)oxy group): The vinyl group is compatible with and can co-react with a wide range of organic polymers, such as polyethylene, EPDM rubbers, and acrylics. During the curing or polymerization of the organic resin, the vinyl group can participate in the reaction, forming a covalent bond with the polymer backbone.
This dual reactivity creates a continuous chain of covalent bonds from the inorganic substrate, through the silane, to the organic polymer. specialchem.com This dramatically improves adhesion, moisture resistance, and the mechanical properties of the composite material by preventing delamination at the interface, especially under harsh environmental conditions like heat and humidity. dakenchem.comsinosil.com These agents can be applied as a primer to the substrate surface or blended directly into the adhesive formulation. sisib.com
Table 2: Substrate and Polymer Compatibility
| Inorganic Substrates | Compatible Organic Polymers |
|---|---|
| Glass, Glass Fibers | Polyethylene, Polypropylene |
| Silica, Quartz | Ethylene Propylene Diene Monomer (EPDM) |
| Aluminum, Steel | Acrylics, Polyesters |
Integration into Polymer Derived Ceramics (PDCs) and Related High-Temperature Materials
Polymer-Derived Ceramics (PDCs) are a class of advanced ceramic materials synthesized through the pyrolysis (high-temperature heat treatment in an inert atmosphere) of preceramic polymers, which are typically organosilicon compounds. researchgate.net These materials, such as silicon carbide (SiC) and silicon carbonitride (SiCN), are known for their exceptional thermal stability and mechanical properties at extreme temperatures. researchgate.netresearchgate.net
Synthesis and Crosslinking of the Preceramic Polymer: The silane precursor is first polymerized into a crosslinked, processable solid, often called a "green body." The (1-methylvinyl)oxy group is essential at this stage. It allows the molecule to be incorporated into a polymer backbone through reactions like hydrosilylation or free-radical polymerization, creating a highly cross-linked three-dimensional network. researchgate.net This crosslinking is critical to prevent the polymer from decomposing into volatile fragments during pyrolysis, thereby ensuring a high ceramic yield.
Pyrolysis: The crosslinked "green body" is heated to temperatures typically above 1000°C in an inert atmosphere. During this step, the organic side groups decompose, and the structure rearranges to form a dense, amorphous, or nanocrystalline ceramic material. researchgate.netresearchgate.net
The silicon content of the silane contributes directly to the final ceramic composition. While specific studies detailing the use of this compound in PDCs are not widely published, its vinyl functionality makes it a prime candidate for the initial crosslinking step, which is a cornerstone of the PDC manufacturing process.
Utilization in Novel Synthetic Methodologies within Organic Chemistry
Beyond polymer and materials science, the distinct reactivity of this compound makes it a useful building block in organic synthesis. Its utility stems primarily from the reactivity of the vinyl group in metal-catalyzed reactions.
A key transformation is the hydrosilylation reaction , which involves the addition of a Si-H bond across the C=C double bond. mdpi.comnih.gov This reaction, often catalyzed by transition metal complexes of platinum, ruthenium, or rhodium, is highly atom-economical. mdpi.comsigmaaldrich.com Using this compound as the substrate, a wide variety of hydrosilanes (R₃SiH) can be added to generate more complex and functionalized organosilane products. The regio- and stereoselectivity of the addition can often be controlled by the choice of catalyst, providing access to specific isomers. sigmaaldrich.comorganic-chemistry.org
These reactions are valuable because the resulting vinylsilanes are versatile intermediates in their own right, participating in transformations such as:
Palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling)
Epoxidation followed by Tamao-Fleming oxidation to yield diols
Protodesilylation to form a substituted alkene
Furthermore, the diethoxy groups can serve as latent hydroxyl groups or be used in silylation reactions to protect other functional groups within a molecule during a multi-step synthesis.
Functionalization of Substrates via Grafting and Surface Immobilization
Covalently attaching molecules to a solid substrate, known as grafting or surface immobilization, is a powerful technique for altering surface properties like hydrophobicity, biocompatibility, or chemical reactivity. This compound is an excellent agent for this purpose, particularly for substrates rich in surface hydroxyl (-OH) groups, such as cellulose (B213188), silica, and metal oxides. nih.govresearchgate.net
The grafting process is a two-step reaction:
Hydrolysis and Condensation: First, the ethoxy groups of the silane react with trace water to form reactive silanol intermediates. These can then react with the hydroxyl groups on the substrate surface, forming stable, covalent Si-O-Substrate bonds. nih.gov This anchors the silane molecule to the surface.
Surface-Bound Reactivity: Once grafted, the (1-methylvinyl)oxy group is exposed on the surface, creating a "functionalized" substrate. This array of surface-bound vinyl groups can then be used to initiate "grafting-from" polymerizations or to attach other molecules via "grafting-to" approaches.
A study on the modification of cellulose nanocrystals (CNCs) with the similar triethoxyvinylsilane (TEVS) demonstrated that the silane first hydrolyzes and condenses to form polysiloxane oligomers, which are then chemically grafted onto the CNC surface. nih.gov This modification successfully improved the dispersion of the hydrophilic nanocrystals in a hydrophobic polymer matrix. Similarly, vinyl silanes have been grafted onto EPDM rubber to introduce sites for moisture-curing. researchgate.net This ability to systematically modify surfaces is critical for developing advanced composites, biosensors, and chromatography stationary phases.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
The presence of a vinyl group in Diethoxymethyl((1-methylvinyl)oxy)silane makes it a prime candidate for a range of catalytic transformations beyond traditional applications. While its use in hydrosilylation reactions is established, future research is anticipated to delve into more complex and atom-economical catalytic processes. nih.govorganic-chemistry.org
One promising area is the use of this compound in transition-metal-catalyzed cross-coupling reactions. The development of nickel- and iron-catalyzed methods for the dicarbofunctionalization of silyl (B83357) enol ethers suggests the potential for this compound to participate in similar reactions, enabling the formation of multiple carbon-carbon bonds in a single step. organic-chemistry.org Such methodologies would expand the synthetic utility of this silane (B1218182) beyond its role as a simple monomer or coupling agent.
Furthermore, the exploration of metathesis reactions involving the vinyl group could lead to the synthesis of novel organosilicon compounds with unique architectures. Ruthenium-based catalysts, known for their efficacy in olefin metathesis, could be employed to create new oligomers and polymers with tailored properties.
Design of Advanced Functional Materials with Tunable Properties
A significant trend in materials science is the design of functional materials with precisely controlled properties. This compound serves as a valuable building block in this endeavor due to its ability to be incorporated into both organic and inorganic polymer networks. ontosight.aidakenchem.com
Future research is expected to focus on the synthesis of hybrid organic-inorganic materials where this silane acts as a bridge between different phases. By controlling the hydrolysis and condensation of the ethoxy groups, it is possible to form silica-based networks, while the vinyl group can be polymerized to create an organic backbone. mdpi.commade-in-china.com This approach allows for the fine-tuning of material properties such as:
Mechanical Strength and Flexibility: The ratio of the organic polymer component to the inorganic silicate (B1173343) network can be adjusted to control the modulus and elasticity of the resulting material. dakenchem.com
Thermal Stability: The incorporation of the siloxane backbone enhances the thermal stability of the organic polymer. dakenchem.com
Surface Properties: The silane can be used to modify the surface of substrates, imparting hydrophobicity or improving adhesion to other materials. nih.govdakenchem.com
The development of well-defined polymers from this compound using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is another key research direction. nih.gov This would enable the synthesis of block copolymers and other advanced architectures with precise control over molecular weight and dispersity, leading to materials with highly specific functionalities. nih.gov
Table 1: Potential Tunable Properties of Materials Derived from this compound
| Property | Method of Tuning | Potential Application |
|---|---|---|
| Mechanical Strength | Varying the organic/inorganic ratio | Flexible electronics, durable coatings |
| Thermal Stability | Incorporation of siloxane backbone | High-performance elastomers, sealants |
| Refractive Index | Control of polymer composition | Optical adhesives, anti-reflective coatings |
| Gas Permeability | Creation of tailored free volume | Gas separation membranes |
Integration with Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical processes, and the use of this compound is expected to align with these trends. acs.orgresearchgate.net One of the key advantages of using oligomeric silanes, a class to which derivatives of this compound belong, is the reduction of volatile organic compounds (VOCs) during formulation and curing. cfmats.commade-in-china.com
Future research will likely focus on several key areas of sustainability:
Atom Economy: The development of catalytic reactions, such as addition and cycloaddition reactions, that incorporate all the atoms of the starting material into the final product will be a priority.
Renewable Feedstocks: While the synthesis of this compound itself is not from a renewable source, its use in conjunction with bio-based monomers and polymers can lead to more sustainable materials.
Recyclable Materials: Research into the design of polymers and composites containing this silane that can be chemically or mechanically recycled will be crucial for a circular economy. This could involve the incorporation of cleavable linkages within the polymer backbone.
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new materials and processes involving this compound, high-throughput synthesis and screening (HTS) methodologies are becoming indispensable. chemspeed.combiopacificmip.org These automated techniques allow for the rapid variation of reaction parameters and the screening of large libraries of compounds for desired properties. rsc.org
For the synthesis of polymers derived from this silane, automated parallel synthesis platforms can be used to quickly explore the effects of different initiators, catalysts, and reaction conditions on the final polymer properties. chemspeed.comrsc.org This can be coupled with rapid characterization techniques, such as automated size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy, to build large datasets for materials discovery. rsc.org
In the context of surface modifications, HTS can be employed to screen the performance of coatings derived from this compound for properties like adhesion, hydrophobicity, and corrosion resistance. nih.gov This involves depositing a microarray of different formulations onto a substrate and then rapidly assessing their performance using automated imaging and spectroscopic techniques. nih.gov
Table 2: High-Throughput Methodologies for Research with this compound
| Research Area | High-Throughput Technique | Key Parameters Screened | Desired Outcome |
|---|---|---|---|
| Polymer Synthesis | Automated Parallel Synthesis | Initiator, catalyst, monomer ratio, temperature | Polymers with targeted molecular weight and properties |
| Catalysis | Robotic Reaction Screening | Catalyst, ligand, solvent, additives | Discovery of novel catalytic transformations |
| Surface Coatings | Microarray Deposition and Screening | Formulation composition, curing conditions | Coatings with optimized adhesion, durability, and functionality |
Q & A
Q. What are the established synthetic routes for Diethoxymethyl((1-methylvinyl)oxy)silane, and what critical parameters influence yield and purity?
The compound is synthesized via silylation of enol ether precursors. A common approach involves reacting ketones with silylating agents (e.g., TBSOTf) in the presence of a base like triethylamine. For example, trimethyl((1-phenylvinyl)oxy)silane was synthesized from acetophenone with a 93% yield after purification via flash column chromatography . Key parameters include:
Q. How is this compound characterized spectroscopically, and what key spectral signatures distinguish it from similar organosilanes?
Characterization relies on ¹H NMR and ¹³C NMR to identify vinyl, ethoxy, and methyl groups:
- Vinyl protons : Doublets at δ ~4.4–4.9 ppm (J ≈ 1.5–1.6 Hz) .
- Ethoxy groups : Quartets (CH₂) at δ ~3.5–3.7 ppm and triplets (CH₃) at δ ~1.2 ppm.
- Silicon-bound methyl : Singlet at δ ~0.2–0.3 ppm for trimethylsilyl analogs . Mass spectrometry (MS) confirms molecular weight, while FT-IR verifies Si-O-C bonds (~1050–1100 cm⁻¹) .
Advanced Research Questions
Q. What role does this compound play in the development of advanced materials such as nanocomposite coatings?
This silane acts as a precursor in atomic layer deposition (ALD) for metal oxide nanocomposites (e.g., Mo:Al₂O₃ or W:Al₂O₃ films). Its ethoxy groups enable controlled hydrolysis, forming Si-O-Si networks that enhance film adhesion and thermal stability. Applications include photovoltaics and semiconductor devices .
Q. How does the steric and electronic profile of the (1-methylvinyl)oxy group influence the reactivity of this compound in hydrosilylation reactions?
The electron-withdrawing nature of the vinyl group increases electrophilicity at silicon, accelerating hydrosilylation with alkenes. However, steric hindrance from the methyl substituent may reduce reactivity with bulky substrates. Comparative studies with analogs (e.g., vinyltriethoxysilane) suggest tuning reaction conditions (e.g., catalyst choice, solvent polarity) to optimize regioselectivity .
Q. What are the key considerations for handling and storing this compound to ensure laboratory safety and compound stability?
- Moisture sensitivity : Hydrolysis of Si-O bonds necessitates storage under inert gas (N₂/Ar) and anhydrous conditions .
- Flammability : Low flash point (~10°C for similar silanes) requires fire-safe storage and grounding during transfer .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in cross-coupling reactions?
Discrepancies often arise from:
- Catalyst loading : Pd-based catalysts (0.5–5 mol%) show variable turnover frequencies depending on ligand design .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility but may deactivate catalysts. Systematic optimization using design-of-experiments (DoE) frameworks is recommended .
Methodological Notes
- Synthetic Reproducibility : Always validate purity via GC-MS or NMR before application in materials synthesis .
- Safety Protocols : Align handling practices with OSHA/DOT HAZMAT guidelines for silanes .
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
